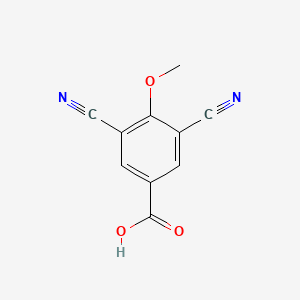
4,4',4'',4'''-(Ethane-1,1,2,2-tetrayl)tetrabenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetrabenzoic acid is an organic compound with the molecular formula C30H20O8 It is a derivative of benzoic acid and is characterized by its four benzoic acid groups attached to a central ethane-1,1,2,2-tetrayl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetrabenzoic acid typically involves the reaction of ethane-1,1,2,2-tetrayl-tetrabenzaldehyde with an oxidizing agent. One common method is the oxidation of the aldehyde groups to carboxylic acid groups using potassium permanganate (KMnO4) under acidic conditions. The reaction is carried out in a solvent such as acetone or water, and the temperature is maintained at around 60-70°C.
Industrial Production Methods
In an industrial setting, the production of 4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetrabenzoic acid can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The starting material, ethane-1,1,2,2-tetrayl-tetrabenzaldehyde, is fed into the reactor along with the oxidizing agent, and the reaction mixture is continuously stirred and heated to the desired temperature.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetrabenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the benzene rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetrabenzoic acid.
Reduction: 4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetrabenzyl alcohol.
Substitution: Various substituted derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetrabenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials such as resins and coatings.
Wirkmechanismus
The mechanism of action of 4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetrabenzoic acid depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. In drug delivery systems, it can enhance the solubility and stability of therapeutic agents, improving their bioavailability. The molecular targets and pathways involved vary depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetrabenzaldehyde: The precursor to 4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetrabenzoic acid, differing by the presence of aldehyde groups instead of carboxylic acids.
4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetraphenol: A similar compound with hydroxyl groups instead of carboxylic acids.
Uniqueness
4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetrabenzoic acid is unique due to its four carboxylic acid groups, which provide multiple sites for further chemical modification. This makes it a versatile building block for the synthesis of a wide range of derivatives and polymers with diverse properties and applications.
Eigenschaften
Molekularformel |
C30H22O8 |
|---|---|
Molekulargewicht |
510.5 g/mol |
IUPAC-Name |
4-[1,2,2-tris(4-carboxyphenyl)ethyl]benzoic acid |
InChI |
InChI=1S/C30H22O8/c31-27(32)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)28(33)34)26(19-5-13-23(14-6-19)29(35)36)20-7-15-24(16-8-20)30(37)38/h1-16,25-26H,(H,31,32)(H,33,34)(H,35,36)(H,37,38) |
InChI-Schlüssel |
RWNNVWBNJBRMQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)C(=O)O)C(C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15219971.png)
![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde](/img/structure/B15219980.png)
![1,10-bis(1,3-benzodioxol-5-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15219991.png)






![tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15220047.png)
![2-(((2R,4aR,6S,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)acetic acid](/img/structure/B15220049.png)



